AKB48 N-Pentanoic Acid

Descripción general

Descripción

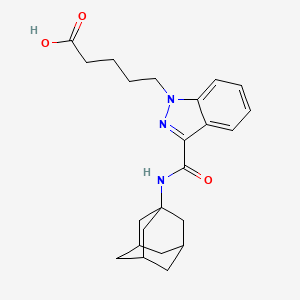

El metabolito del ácido N-pentanoico AKB48, también conocido como ácido 3-[(triciclo[3.3.1.13,7]dec-1-ylamino)carbonil]-1H-indazol-1-pentanoico, es un metabolito de cannabinoides sintéticos. Es un posible metabolito urinario de AKB48, caracterizado por la carboxilación de la cadena N-alquilo . Este compuesto se utiliza principalmente en aplicaciones forenses e investigativas para estudiar el metabolismo de los cannabinoides sintéticos .

Métodos De Preparación

La síntesis del metabolito del ácido N-pentanoico AKB48 implica la carboxilación de la cadena N-alquilo del AKB48. La ruta sintética normalmente incluye los siguientes pasos:

Material de partida: AKB48, un pentilindazol con similitud estructural a la adamilcarboxamida JWH 018.

Condiciones de reacción: La reacción de carboxilación se lleva a cabo en condiciones controladas para garantizar la formación selectiva del metabolito del ácido N-pentanoico.

Análisis De Reacciones Químicas

El metabolito del ácido N-pentanoico AKB48 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden conducir a la formación de metabolitos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de indazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El metabolito del ácido N-pentanoico AKB48 tiene varias aplicaciones de investigación científica:

Química forense: Se utiliza como un estándar de referencia analítico en laboratorios forenses para detectar la presencia de cannabinoides sintéticos en muestras biológicas.

Toxicología: El compuesto se estudia para comprender los efectos toxicológicos de los cannabinoides sintéticos y sus metabolitos.

Farmacología: La investigación sobre este metabolito ayuda a comprender la farmacocinética y la farmacodinamia de los cannabinoides sintéticos.

Química analítica: Se utiliza en el desarrollo y validación de métodos analíticos para la detección y cuantificación de cannabinoides sintéticos.

Mecanismo De Acción

El mecanismo de acción del metabolito del ácido N-pentanoico AKB48 implica su interacción con los receptores cannabinoides en el cuerpo. El compuesto se une a los receptores cannabinoides CB1 y CB2, lo que lleva a la activación de diversas vías de señalización. Esta interacción da como resultado la modulación de la liberación de neurotransmisores y otros efectos fisiológicos .

Comparación Con Compuestos Similares

El metabolito del ácido N-pentanoico AKB48 es similar a otros metabolitos de cannabinoides sintéticos, como:

Metabolito del ácido N-pentanoico JWH 018: Ambos compuestos son metabolitos de cannabinoides sintéticos y comparten características estructurales similares.

Metabolito 5-fluoro AKB48 N-(4-hidroxipentil): Este compuesto es un análogo fluorado de AKB48 y tiene vías metabólicas similares.

Metabolito AKB48 N-(4-hidroxipentil): Otro metabolito de AKB48, caracterizado por la hidroxilación de la cadena N-alquilo.

La singularidad del metabolito del ácido N-pentanoico AKB48 radica en su carboxilación específica de la cadena N-alquilo, lo que lo distingue de otros metabolitos y le confiere propiedades analíticas únicas .

Actividad Biológica

AKB48 N-Pentanoic Acid, a synthetic cannabinoid metabolite, has garnered attention in pharmacological research due to its complex biological activity and implications in toxicology. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological effects, metabolic pathways, and relevant case studies.

Overview of this compound

AKB48 is a member of the synthetic cannabinoid family, which mimics the effects of THC, the active component in cannabis. The N-pentanoic acid variant is particularly significant as it serves as a metabolite of the parent compound AKB48. Understanding its biological activity is crucial for both clinical and forensic toxicology.

Metabolic Pathways

The metabolism of this compound is characterized by various transformations, predominantly through hydroxylation, keto-group formation, and N-dealkylation. A study identified 41 metabolites of AKB48 through human liver microsome (HLM) experiments, with hydroxylation being the most common modification observed .

Key Metabolites Identified

- Monohydroxylated metabolites : Predominantly found shortly after administration.

- Dihydroxylated and trihydroxylated metabolites : More prevalent within 30 minutes post-administration.

- N-pentanoic acid glucuronide : Detected in urine samples, indicating significant conjugation activity .

This compound exhibits cannabinoid receptor activity , primarily interacting with CB1 and CB2 receptors. The binding affinity and resultant biological effects can vary significantly based on structural modifications:

- IC50 values : The inhibitory concentration (IC50) for AKB48 is reported between 1.00-15.00 ng/ml , indicating its potency in receptor binding .

- Cross-reactivity : Studies have shown substantial cross-reactivity with related synthetic cannabinoids, which complicates detection and analysis in clinical samples .

Case Study Analysis

A notable case series examined the presence of this compound in patient samples during drug screenings. The findings highlighted the compound's prevalence in various matrices (e.g., serum, plasma) and its implications for understanding synthetic cannabinoid use in clinical settings:

| Patient | Sample Type | Date | ADB-PINACA (ng/mL) | This compound (ng/mL) |

|---|---|---|---|---|

| 1 | Serum | 08/22 | 85 | 29 |

| Plasma | 08/22 | 65 | 16 | |

| Plasma | 08/23 | ND | 57 | |

| 2 | Serum | 08/22 | 307 | 32 |

| Plasma | 08/23 | ND | 109 | |

| Plasma | 08/24 | ND | 52 |

This data indicates that AKB48 and its metabolites can persist in biological systems for extended periods post-use, complicating both detection strategies and therapeutic interventions.

Analytical Techniques for Detection

The detection of this compound relies heavily on advanced chromatographic techniques. Studies have utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this metabolite effectively:

- Method validation : The analytical methods have shown high specificity and sensitivity, with limits of detection ranging from 0.1 to 12 ng/mL .

- Sample analysis : A significant number of urine samples from drug withdrawal programs were analyzed, confirming the presence of AKB48 metabolites alongside other synthetic cannabinoids .

Propiedades

IUPAC Name |

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIJYXHEYJYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043149 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-94-4 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?

A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.

Q2: How was this compound analyzed in the study?

A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.